

Application Note: Structural Assignment of Dodecane-2,11-dione via C NMR Spectroscopy

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Compound of Interest

Compound Name: *dodecane-2,11-dione*

CAS No.: 7029-09-6

Cat. No.: B1594087

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Abstract

This guide outlines the definitive protocol for the assignment of

C NMR signals for **dodecane-2,11-dione** (CAS: 112-40-3 derivative). Due to the molecule's symmetry, the 12-carbon chain yields only 6 unique signals. This note details sample preparation, acquisition parameters optimized for quaternary carbonyl detection, and a logic-based assignment strategy distinguishing the subtle chemical shift differences in the polymethylene chain.

Introduction

Dodecane-2,11-dione is a symmetrical long-chain diketone often utilized as a precursor in the synthesis of polyamides and macrocyclic musk perfumes. Accurate NMR characterization is critical for verifying purity during synthesis, particularly to distinguish it from mono-ketone byproducts or regioisomers.

The molecule consists of two terminal methyl ketones separated by an eight-carbon methylene bridge. The symmetry renders the two ends of the molecule magnetically equivalent, simplifying the spectrum but requiring precise chemical shift analysis to resolve the internal methylene carbons.

Experimental Protocol

Sample Preparation

To prevent concentration-dependent chemical shift drifting, a standardized concentration is recommended.

- Solvent: Deuterated Chloroform () with 0.03% TMS (Tetramethylsilane) as an internal reference.
- Concentration: Dissolve 20–30 mg of **dodecane-2,11-dione** in 0.6 mL of solvent.
- Tube: Standard 5 mm high-precision NMR tube.
- Filtration: Filter through a glass wool plug if any particulates are visible to ensure field homogeneity.

Instrument Parameters (C{ H})

Carbonyl carbons possess long spin-lattice relaxation times (

). Standard rapid-pulsing sequences may saturate these signals, leading to poor integration or disappearance.

Parameter	Setting	Rationale
Pulse Sequence	ZGPG30 (or equiv.)	30° pulse angle with proton decoupling (Waltz-16).
Spectral Width	240 ppm	Covers carbonyls (~210 ppm) to TMS (0 ppm).
Relaxation Delay ()	2.0 – 5.0 s	Critical for quaternary C=O relaxation.
Scans (NS)	256 – 1024	Sufficient S/N for quaternary carbons.
Temperature	298 K (25°C)	Standard ambient temperature.
Line Broadening	1.0 Hz	Improves S/N for weak carbonyl peaks.

Structural Analysis & Symmetry

The molecule possesses a plane of symmetry bisecting the C6-C7 bond. Consequently, we observe only 6 unique signals for the 12 carbons.

Symmetry Mapping:

- C1 & C12: Methyls (to C=O)
- C2 & C11: Carbonyls (Quaternary)
- C3 & C10: Methylene (to C=O)
- C4 & C9: Methylene (to C=O)

- C5 & C8: Methylenes ()
- C6 & C7: Methylenes (- Core)

Molecular Symmetry Diagram

The following diagram illustrates the equivalence of carbon atoms due to symmetry.

Figure 1: Symmetry mapping of **Dodecane-2,11-dione**. Colors indicate chemically equivalent pairs.

Results: Peak Assignment

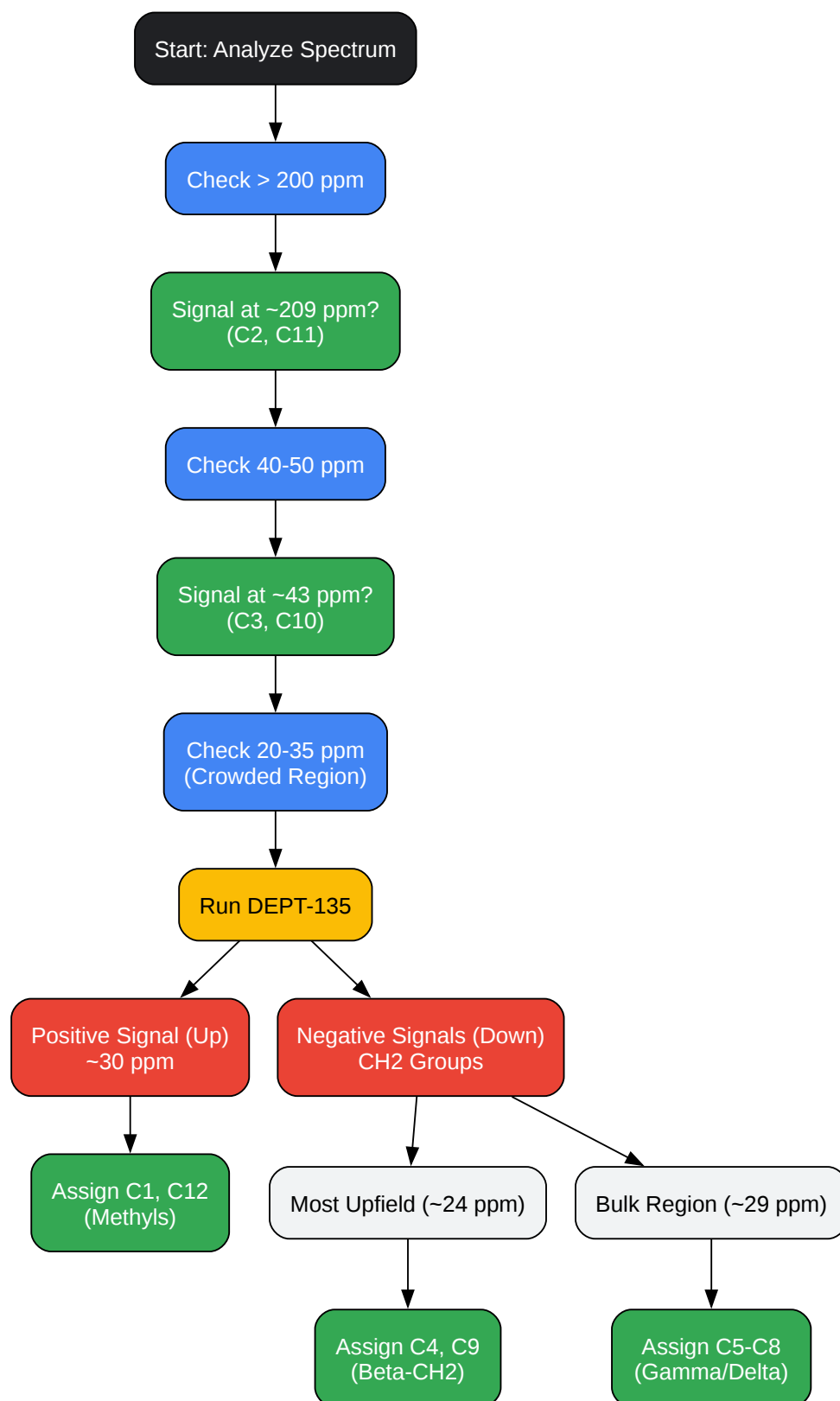
The following table provides the chemical shift assignments. Note that the aliphatic region (C4-C7) requires careful analysis of substituent effects (Deshielding:

).

Carbon ID (Symmetry Pair)	Chemical Shift (, ppm)	Multiplicity (DEPT- 135)	Assignment Logic
C2, C11	209.1	Quaternary (No Signal)	Ketone Carbonyl. Highly deshielded region characteristic of aliphatic ketones.
C3, C10	43.8	Down (CH2)	-Methylene. Significantly deshielded by the adjacent carbonyl group.
C1, C12	29.9	Up (CH3)	-Methyl. Methyl ketone characteristic shift.
C6, C7	29.3	Down (CH2)	-Methylene. "Bulk" methylene, furthest from functional groups.
C5, C8	29.1	Down (CH2)	-Methylene. Similar to bulk, but slightly distinct due to chain position.
C4, C9	23.9	Down (CH2)	-Methylene. Characteristic "beta- effect" shielding (upfield shift) relative to bulk alkanes.

Assignment Workflow

To validate these assignments in your own laboratory, follow this logical decision tree.



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Figure 2: Logical workflow for assigning

C peaks in **Dodecane-2,11-dione**.

Discussion & Troubleshooting

The "Beta-Effect"

A common error in assignment is confusing the

-carbon (C4/C9) with the bulk chain. In acyclic ketones, the

-carbon is consistently shielded (shifted upfield to ~24 ppm) compared to the

and

carbons (~29 ppm). This is a reliable diagnostic feature.

Distinguishing C5 vs C6

The signals for C5/C8 and C6/C7 appear very close (~29.1 vs 29.3 ppm).

- Protocol for Resolution: If these peaks overlap in a standard 1D experiment, acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum. The proton chemical shifts for these positions will differ slightly, allowing dispersion in the second dimension to resolve the carbon signals.

Solvent Effects

While

is standard, using Benzene-

(

) can induce "ASIS" (Aromatic Solvent-Induced Shifts). This often spreads out the aliphatic region, helping to separate overlapping methylene signals (C5 vs C6) if they are unresolved in chloroform.

References

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Sources

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